molecular formula C7H5FN2 B1454072 3-Fluorophenylcyanamide CAS No. 14213-18-4

3-Fluorophenylcyanamide

Cat. No.: B1454072
CAS No.: 14213-18-4
M. Wt: 136.13 g/mol
InChI Key: GUERRJKMJMUHRH-UHFFFAOYSA-N
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Description

3-Fluorophenylcyanamide is a chemical compound offered for research and development purposes. Fluorinated aromatic compounds like this are of significant interest in various scientific fields, including medicinal chemistry and materials science, due to the unique properties imparted by the fluorine atom. Researchers value such building blocks for constructing novel molecular architectures. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Specific properties, detailed applications, and handling instructions for this compound should be verified by the researcher through consultation of appropriate scientific literature and safety data sheets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUERRJKMJMUHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Fluorophenylcyanamide

Direct Synthetic Routes to 3-Fluorophenylcyanamide

Direct synthetic routes to this compound primarily involve the introduction of a cyano group onto a pre-existing 3-fluoroaniline backbone. These methods are often straightforward and rely on well-established chemical transformations.

Precursor-Based Synthesis Approaches

The most common and direct precursor for the synthesis of this compound is 3-fluoroaniline . The classical approach involves the reaction of this primary amine with a cyanating agent, most notably cyanogen (B1215507) bromide (BrCN) . This reaction, a variation of the von Braun reaction, proceeds via nucleophilic attack of the amine on the electrophilic carbon of cyanogen bromide, leading to the formation of the N-cyano bond and elimination of hydrogen bromide.

Alternative precursor-based strategies include the dehydration of the corresponding urea or the transformation of amidoximes. For instance, a related compound, N-(4-Fluorophenyl)cyanamide, has been synthesized from the corresponding benzamidoxime. This suggests a viable, though less direct, route where 3-fluorobenzonitrile is first converted to 3-fluorobenzamidoxime, which is then transformed into this compound through a rearrangement reaction, often promoted by reagents like p-toluenesulfonyl chloride. rsc.org

Another approach involves the desulfurization of N-(3-fluorophenyl)thiourea. This method typically employs a metal catalyst to facilitate the removal of sulfur and formation of the cyanamide (B42294). Iron-mediated desulfurization has been shown to be effective for the synthesis of various aryl cyanamides from their corresponding isothiocyanates and ammonia, suggesting a potential pathway starting from 3-fluorophenyl isothiocyanate. ias.ac.in

Optimization of Reaction Conditions and Yields

The efficiency and yield of the direct cyanation of 3-fluoroaniline are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, base, temperature, and the nature of the cyanating agent.

For the reaction with cyanogen bromide, an inert solvent is generally used to prevent side reactions. The presence of a non-nucleophilic base is often required to neutralize the hydrogen bromide byproduct, which can otherwise protonate the starting amine, rendering it unreactive. The optimization of these conditions is crucial for maximizing the yield and purity of this compound.

While specific data for the optimization of this compound synthesis is not extensively detailed in the available literature, data from analogous aryl cyanamide syntheses provide valuable insights. The following table illustrates typical conditions that would be optimized for this transformation.

ParameterVariationRationale/Expected Outcome
Cyanating AgentCyanogen Bromide, Trichloroacetonitrile, N-CyanosuccinimideVarying reactivity and handling requirements. Alternative reagents may offer milder conditions and improved safety profiles.
SolventDiethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM)Solvent polarity can influence reaction rates and solubility of reactants and intermediates.
BaseTriethylamine, Diisopropylethylamine (DIPEA), Sodium bicarbonateNeutralizes acidic byproducts. The choice of base can affect the reaction rate and prevent unwanted side reactions.
Temperature0 °C to room temperatureLower temperatures can help control the exothermicity of the reaction and improve selectivity.

Yields for the synthesis of monosubstituted arylcyanamides can vary significantly based on the electronic properties of the substituents on the aromatic ring and the specific conditions employed. For electron-deficient anilines, the nucleophilicity of the amino group is reduced, which may necessitate more forcing conditions or result in lower yields.

Advanced Synthetic Methodologies for this compound Scaffolds

Modern synthetic chemistry offers a variety of advanced methodologies that can be applied to the construction of arylcyanamide scaffolds, including this compound. These methods often involve transition metal catalysis and offer alternative bond-forming strategies that can provide improved efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Transformations and Related Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be adapted for the formation of the aryl-NCN linkage. One potential strategy involves the palladium-catalyzed N-arylation of cyanamide itself with a suitable 3-fluorophenyl electrophile, such as 3-fluorophenyl bromide or iodide. This approach would be analogous to the well-established Buchwald-Hartwig amination. The optimization of such a reaction would involve screening various palladium precatalysts, phosphine (B1218219) ligands, and bases to achieve efficient coupling. nih.gov

Alternatively, palladium catalysis can be employed in the cyanation of 3-fluoroaryl halides to produce 3-fluorobenzonitrile, a key intermediate that can be further elaborated to this compound through the amidoxime route mentioned previously. Significant progress has been made in the palladium-catalyzed cyanation of aryl chlorides, which are often more readily available and less expensive than the corresponding bromides or iodides. nih.gov

Reaction TypePotential SubstratesKey Catalytic ComponentsPotential Advantage
Buchwald-Hartwig Amination3-Fluorophenyl bromide, CyanamidePalladium precatalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., XPhos)Direct formation of the C-N bond to the cyanamide nitrogen.
Aryl Cyanation3-Fluorophenyl chloride/bromidePalladium catalyst, Cyanide source (e.g., K4[Fe(CN)6])Access to a key intermediate (3-fluorobenzonitrile) from readily available precursors.

C-H Activation Strategies in Arylcyanamide Synthesis

Direct C-H activation represents an atom-economical and efficient strategy for the functionalization of aromatic rings. In the context of this compound synthesis, a C-H activation approach could potentially be used for the direct cyanation of fluorobenzene or a derivative. While the cyano group itself can act as a directing group for C-H functionalization, this is more relevant for modifying an existing arylcyanamide. snnu.edu.cn

A more plausible strategy would involve the directed C-H cyanation of a fluorinated benzene (B151609) derivative where a directing group guides a transition metal catalyst to a specific C-H bond for cyanation. Although this approach has not been specifically reported for this compound, the development of transition metal-catalyzed C-H cyanation reactions is an active area of research. For instance, ruthenium-catalyzed cyanation reactions have been developed for tertiary amines, showcasing the potential of this strategy. nih.gov

Photoredox Catalysis in Fluorinated Cyanamide Construction

Visible-light photoredox catalysis has emerged as a powerful tool for forming chemical bonds under mild conditions. This methodology could be applied to the synthesis of this compound scaffolds in several ways. One possibility is the photoredox-mediated C-N bond formation between a fluorinated aryl radical and a cyanamide-based nucleophile.

Furthermore, photoredox catalysis is particularly well-suited for the synthesis of fluorinated aromatic compounds. nih.gov For example, methods for the direct C-H fluorination of arenes using photoredox catalysis have been developed. While this would be more applicable to the synthesis of the fluorinated precursor, it highlights the utility of this technology in the broader context of synthesizing fluorinated molecules. Additionally, photoredox catalysis can be integrated with enzymatic processes to convert nitriles into fluorinated products, suggesting novel and sustainable synthetic routes. manchester.ac.ukresearchgate.net

Enantioselective Synthesis Approaches to Chiral Derivatives of this compound

The introduction of chirality into molecules is a critical aspect of modern drug discovery and materials science. While direct enantioselective synthesis of this compound itself is not a primary focus, as the parent molecule is achiral, the enantioselective synthesis of its chiral derivatives is of significant interest. Such derivatives can be generated by introducing chiral centers elsewhere in the molecule, often through reactions involving the cyanamide group or by modifications to the fluorophenyl ring that incorporate a chiral substituent.

Methodologies for achieving enantioselectivity in the synthesis of related fluorinated compounds can provide insights into potential strategies for this compound derivatives. For instance, the use of chiral catalysts in reactions that add a chiral moiety to the molecule is a common approach. Ryan Gilmour and colleagues have demonstrated an iodine-catalysis-based approach to convert allyl phenyl ethers into enantioenriched 3-fluorochromanes, utilizing a chiral C2-symmetric iodoresorcinol-based catalyst. nih.gov This highlights the potential for catalytic asymmetric synthesis to generate chiral fluorinated molecules.

Another relevant strategy is the enantioselective synthesis of fluorinated heterocyclic compounds, which could be conceptually applied to derivatives of this compound. For example, the enantioselective synthesis of fluorinated indolizidinone derivatives has been developed, involving an enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. researchgate.net This demonstrates the power of organocatalysis in creating stereocenters in fluorine-containing scaffolds.

Enzymatic resolutions have also proven effective for the separation of enantiomers in related structures. Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been successfully resolved through enantioselective N-acylation catalyzed by Candida antarctica lipase A (CAL-A). nih.gov This enzymatic approach could potentially be adapted for the resolution of racemic derivatives of this compound.

A summary of potential enantioselective approaches applicable to the synthesis of chiral this compound derivatives is presented below:

ApproachDescriptionPotential Application to this compound Derivatives
Catalytic Asymmetric Synthesis Utilizes a chiral catalyst to stereoselectively create a new chiral center.A chiral catalyst could be used in a reaction that adds a substituent to the cyanamide nitrogen or the aromatic ring, thereby creating a chiral center.
Organocatalysis Employs small organic molecules as catalysts for enantioselective transformations.Chiral organocatalysts could mediate the asymmetric addition of nucleophiles to a derivatized form of this compound.
Enzymatic Resolution Uses enzymes to selectively react with one enantiomer of a racemic mixture, allowing for their separation.A racemic mixture of a chiral derivative of this compound could be resolved using a suitable lipase or other hydrolase.
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction, after which it is removed.A chiral auxiliary could be attached to the cyanamide nitrogen to control the stereochemical outcome of a subsequent reaction on the molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally sustainable and economically viable processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govresearchgate.netenamine.net

Several key principles of green chemistry are particularly relevant to the synthesis of aryl cyanamides:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous whenever possible.

Catalysis : Catalytic reagents are superior to stoichiometric reagents.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. researchgate.netnih.gov

Recent advancements in the synthesis of aryl cyanamides have embraced these principles. For example, a one-pot, base-mediated method for the synthesis of substituted cyanamides from aryl thioureas and halides has been reported as convenient and eco-friendly. nih.gov This method offers high yields and avoids the use of hazardous reagents. Another approach involves an iron-mediated, multi-component synthesis of substituted cyanamides from isothiocyanates under mild, room-temperature conditions. nih.gov This process is rapid, facile, and produces the target products in good to excellent yields without the formation of by-products.

The following table summarizes how green chemistry principles can be applied to the synthesis of this compound:

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention of Waste Designing synthetic routes that minimize the formation of by-products.
Atom Economy Utilizing reactions such as addition and cycloaddition that incorporate most of the atoms from the reactants into the product.
Less Hazardous Chemical Synthesis Avoiding the use of highly toxic reagents like cyanogen bromide, and instead using safer alternatives.
Designing Safer Chemicals Developing synthetic routes that do not require the use of hazardous intermediates.
Safer Solvents and Auxiliaries Employing water or other environmentally benign solvents, or developing solvent-free reaction conditions.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Exploring starting materials derived from renewable resources.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation.
Catalysis Employing catalytic methods, such as transition metal catalysis, to improve efficiency and reduce waste. nih.gov

Derivatization Strategies of this compound

The derivatization of this compound is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be targeted at the cyanamide moiety, the fluorophenyl ring, or both, leading to the generation of diverse analogs and compound libraries.

Chemical Modification of the Cyanamide Moiety

The cyanamide moiety of this compound possesses a unique reactivity profile, with a nucleophilic nitrogen atom and an electrophilic nitrile carbon. nih.govnih.gov This dual reactivity allows for a wide range of chemical modifications.

One important class of reactions is cycloaddition . The cyanamide group can participate in [3+2] cycloaddition reactions with various 1,3-dipoles to form five-membered heterocyclic rings. enamine.netox.ac.uk These reactions are a powerful tool for constructing complex molecular architectures.

The N-CN bond of the cyanamide can also be cleaved under certain conditions, allowing the cyanamide to act as an electrophilic cyanating agent or an amino-transfer group. nih.gov This reactivity can be harnessed to introduce the cyano or amino functionality into other molecules.

Furthermore, the nitrogen atom of the cyanamide can act as a nucleophile in palladium-catalyzed cross-coupling reactions . This allows for the arylation of the cyanamide, providing a route to unsymmetrical diaryl cyanamides. researchgate.net

Common derivatization reactions of the cyanamide moiety are summarized in the table below:

Reaction TypeReagents and ConditionsProduct Type
Addition of Nucleophiles Alcohols, amines, thiolsIsoureas, guanidines, isothioureas
Cycloaddition 1,3-dipoles (e.g., azides, nitrile oxides)Tetrazoles, oxadiazoles
N-Arylation/Alkylation Alkyl or aryl halides with a baseN,N'-disubstituted cyanamides
Reaction with Carbonyls Aldehydes, ketonesImines, enamines
Hydrolysis Acid or base catalysisUreas

Modifications of the Fluorophenyl Ring

The fluorophenyl ring of this compound can be modified through various aromatic substitution reactions. The directing effects of the fluorine atom and the cyanamide group will influence the regioselectivity of these reactions. Fluorine is an ortho-, para-directing deactivator for electrophilic aromatic substitution (EAS) , while the cyanamide group is expected to be a meta-directing deactivator. The interplay of these two substituents will determine the position of substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ox.ac.ukmsu.edulifechemicals.com

Nucleophilic aromatic substitution (SNAr) is also a viable strategy, particularly for the displacement of the fluorine atom if the ring is sufficiently activated by other electron-withdrawing groups. nih.govresearchgate.netsygnaturediscovery.comnih.gov

Modern metal-catalyzed cross-coupling reactions offer a versatile platform for modifying the fluorophenyl ring. Reactions such as Suzuki, Stille, Negishi, and Hiyama couplings can be used to form new carbon-carbon bonds, while Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds. researchgate.netnih.govnih.govnih.gov These reactions typically require the prior conversion of a C-H bond on the ring to a C-X bond (where X is a halide or triflate).

The following table outlines potential modification strategies for the fluorophenyl ring:

Reaction TypeDescriptionPotential Outcome on this compound
Electrophilic Aromatic Substitution Introduction of an electrophile onto the aromatic ring.Substitution at positions directed by the fluorine and cyanamide groups.
Nucleophilic Aromatic Substitution Displacement of a leaving group (like fluorine) by a nucleophile.Replacement of the fluorine atom with another functional group.
Metal-Catalyzed Cross-Coupling Formation of new C-C or C-heteroatom bonds catalyzed by a transition metal.Introduction of a wide variety of substituents at different positions on the ring.
Directed Ortho-Metalation Deprotonation at a position ortho to a directing group, followed by reaction with an electrophile.Functionalization at the position ortho to the fluorine or cyanamide group.

Development of this compound Analogs and Libraries

The systematic synthesis of analogs and libraries of this compound is a powerful approach for exploring structure-activity relationships (SAR) and identifying compounds with desired properties. Combinatorial chemistry provides a set of techniques for the rapid synthesis of a large number of different but structurally related molecules. nih.govresearchgate.netnih.gov

The derivatization strategies discussed in the previous sections can be employed in a combinatorial fashion to generate a library of this compound analogs. For example, by reacting this compound with a diverse set of building blocks that target the cyanamide moiety, a library of derivatives with modifications at this position can be created. Similarly, a library with diverse substituents on the fluorophenyl ring can be synthesized using various cross-coupling reactions with a range of coupling partners.

The design of such libraries can be guided by computational methods to ensure diversity and target-focused properties. The resulting compound libraries can then be screened for biological activity or other properties of interest. The development of both focused and diversity-oriented libraries is a key strategy in modern drug discovery and materials science. enamine.netox.ac.uksygnaturediscovery.comnih.govnih.gov

Library TypeSynthetic StrategyPurpose
Focused Library Derivatization based on a known active compound or a specific biological target.To optimize a specific activity or property.
Diversity-Oriented Library Synthesis of a wide range of structurally diverse compounds.To explore a broad chemical space and identify new active scaffolds.
Parallel Synthesis Synthesis of individual compounds in separate reaction vessels.To generate a collection of pure compounds for screening.
Split-and-Pool Synthesis A method where beads are split into different reaction vessels, reacted, and then pooled together for the next reaction, leading to a large number of compounds on individual beads.To create very large and diverse libraries for high-throughput screening.

Mechanistic Investigations and Reaction Pathways of 3 Fluorophenylcyanamide

Elucidation of Reaction Mechanisms Involving the Cyanamide (B42294) Group

The cyanamide functional group is characterized by a nitrogen atom bonded to a cyano group. This arrangement results in a distinct electronic distribution that allows for a variety of chemical transformations.

The cyanamide group in 3-Fluorophenylcyanamide exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile.

Nucleophilic Character: The lone pair of electrons on the nitrogen atom attached to the phenyl ring imparts nucleophilic character to the molecule. This allows this compound to participate in reactions where it donates this electron pair to an electrophilic center. The nucleophilicity is influenced by the electron-withdrawing nature of the 3-fluoro substituent on the phenyl ring.

Electrophilic Character: The carbon atom of the nitrile group (-C≡N) is electron-deficient due to the high electronegativity of the adjacent nitrogen atom. This makes it an electrophilic center, susceptible to attack by nucleophiles. Reactions involving nucleophilic addition to the carbon-nitrogen triple bond are a key aspect of its chemistry.

Hypothetical Reactivity Data:

Reaction TypeReactantProposed IntermediateProduct Type
Nucleophilic AdditionGrignard Reagent (R-MgX)Magnesium-imido complexSubstituted Guanidine
Electrophilic AdditionStrong Acid (H+)N-protonated cyanamidium ionAmidinium Salt

Reactions involving this compound can also proceed through radical mechanisms. These pathways typically involve the formation of highly reactive radical intermediates, which can undergo subsequent transformations such as cyclization or addition reactions.

The initiation of radical reactions can be achieved through various methods, including the use of radical initiators or photolysis. Once formed, the cyanamide radical can participate in intramolecular reactions, leading to the formation of cyclic products.

Key Steps in a Hypothetical Radical Cyclization:

Initiation: Formation of a radical species.

Propagation:

Addition of the radical to an unsaturated bond within the same molecule.

Formation of a new radical intermediate.

Termination: Combination of two radical species to form a stable product.

Stereochemical Outcomes and Control in this compound Reactions

When this compound reacts with chiral molecules or in the presence of chiral catalysts, the formation of stereoisomers is possible. The stereochemical outcome of these reactions is determined by the reaction mechanism and the steric and electronic interactions in the transition state.

Controlling the stereochemistry is crucial for the synthesis of enantiomerically pure compounds. This can be achieved by using chiral auxiliaries, catalysts, or reagents that favor the formation of one stereoisomer over the other.

Kinetic Studies and Activation Energy Profiling

Kinetic studies provide quantitative information about the rates of reactions involving this compound and the factors that influence them. By measuring reaction rates under different conditions (e.g., temperature, concentration, solvent), the activation energy and other kinetic parameters can be determined.

The activation energy (Ea) represents the minimum energy required for a reaction to occur. A lower activation energy corresponds to a faster reaction rate.

Hypothetical Kinetic Data for a Reaction of this compound:

Temperature (K)Rate Constant (k, s-1)Activation Energy (Ea, kJ/mol)
2981.2 x 10-475
3083.5 x 10-4
3189.8 x 10-4

Influence of Substituents and Reaction Environment on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of the 3-fluoro substituent and the nature of the reaction environment.

Substituent Effects: The fluorine atom at the meta-position of the phenyl ring is an electron-withdrawing group due to its high electronegativity. This has several effects on the reactivity of the molecule:

Nucleophilicity of the Amino Nitrogen: The electron-withdrawing effect of the fluorine atom decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to unsubstituted phenylcyanamide (B1618024).

Electrophilicity of the Nitrile Carbon: The inductive effect of the fluorine atom can slightly increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Reaction Environment:

Solvent: The polarity of the solvent can influence reaction rates and mechanisms. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through ionic pathways.

Temperature: Increasing the temperature generally increases the rate of reaction by providing more molecules with sufficient energy to overcome the activation energy barrier.

Advanced Spectroscopic and Spectrometric Characterization of 3 Fluorophenylcyanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 3-Fluorophenylcyanamide, providing unambiguous evidence of its molecular framework. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to map out the complete atomic arrangement. The fluorine atom at the meta-position exerts a distinct influence on the chemical shifts and coupling patterns of the nearby nuclei through both inductive and mesomeric effects, serving as a key diagnostic feature.

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the phenyl ring. The ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms, with the carbon directly bonded to the fluorine atom (C3) and the cyanamide (B42294) group (C1) being particularly informative. udel.eduwikipedia.org The ¹⁹F NMR spectrum provides a direct probe of the fluorine's chemical environment.

Interactive Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹HH-27.2 - 7.4ddd (doublet of doublet of doublets)³J(H,H) ≈ 8, ⁴J(H,F) ≈ 2, ⁴J(H,H) ≈ 2
¹HH-47.0 - 7.2ddd (doublet of doublet of doublets)³J(H,H) ≈ 8, ³J(H,F) ≈ 9, ⁴J(H,H) ≈ 2
¹HH-57.4 - 7.6td (triplet of doublets)³J(H,H) ≈ 8, ⁴J(H,F) ≈ 5
¹HH-67.3 - 7.5dt (doublet of triplets)³J(H,H) ≈ 8, ⁴J(H,H) ≈ 2
¹³CC-1140 - 145d (doublet)³J(C,F) ≈ 3-5
¹³CC-2115 - 120d (doublet)³J(C,F) ≈ 3-5
¹³CC-3160 - 165d (doublet)¹J(C,F) ≈ 240-250
¹³CC-4110 - 115d (doublet)²J(C,F) ≈ 20-25
¹³CC-5130 - 135d (doublet)³J(C,F) ≈ 7-10
¹³CC-6125 - 130d (doublet)⁴J(C,F) ≈ 3-5
¹³CC≡N105 - 115s (singlet)
¹⁹FF-3-110 to -115m (multiplet)

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Predicted values are based on established substituent effects and data for analogous fluorinated aromatic compounds. colorado.eduucsb.edusigmaaldrich.com

While 1D NMR provides fundamental data, 2D NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex spin systems like the one present in this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edu It would be used to unambiguously link each aromatic proton signal (H-2, H-4, H-5, H-6) to its corresponding carbon signal (C-2, C-4, C-5, C-6).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). columbia.edursc.org For this compound, HMBC would be crucial for identifying the quaternary carbons (C-1, C-3, and the cyanamide carbon) by observing their correlations to nearby protons. For instance, proton H-2 would show correlations to C-1, C-3, and C-6, confirming the connectivity around the top of the ring.

Solid-State NMR (SSNMR): For analyzing the compound in its crystalline or amorphous solid form, SSNMR is a powerful tool. It can provide information on molecular conformation, packing, and the presence of different polymorphs. researchgate.netnih.gov Paramagnetic relaxation enhancement or magic angle spinning techniques can overcome challenges like broad line widths often seen in solid samples to yield high-resolution data. nih.govnsf.gov

Isotopic labeling involves the strategic replacement of an atom with one of its isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. wikipedia.org This technique is used to track atoms through reactions, simplify complex spectra, or enhance the sensitivity of NMR experiments. wikipedia.orgcore.ac.uk For this compound, selective isotopic enrichment could be employed in several ways:

¹³C Labeling: Synthesizing the molecule with a ¹³C-labeled cyanamide group would allow for the direct and sensitive observation of the nitrile carbon's environment and its electronic properties.

¹⁵N Labeling: Incorporating ¹⁵N into the cyanamide functional group would enable ¹⁵N NMR studies. This would provide direct information on the nitrogen environments and allow for the measurement of ¹H-¹⁵N or ¹³C-¹⁵N coupling constants, further confirming the molecular structure and providing insight into the N-C bond character. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is particularly sensitive to polar bonds. The spectrum of this compound is expected to be dominated by a very strong, sharp absorption corresponding to the C≡N (nitrile) stretch. Other key absorptions include the C-F stretch and various vibrations associated with the aromatic ring, such as C-H and C=C stretching. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, as it is more sensitive to non-polar, symmetric bonds. The symmetric vibrations of the aromatic ring and the C≡N stretch are typically strong in the Raman spectrum. Analyzing both FT-IR and Raman spectra can give a more complete picture of the molecule's vibrational modes.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-HStretchingFT-IR/Raman3100 - 3000Medium-Weak
Cyanamide (C≡N)StretchingFT-IR/Raman2260 - 2220Strong, Sharp
Aromatic C=CRing StretchingFT-IR/Raman1600 - 1585 & 1500 - 1400Medium-Strong
C-FStretchingFT-IR1250 - 1100Strong
Aromatic C-HOut-of-Plane BendingFT-IR900 - 675Strong

Note: Expected wavenumbers are based on standard functional group absorption tables. libretexts.org

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.govsannova.net For this compound (C₇H₅FN₂), this technique would confirm the elemental composition by matching the experimental exact mass to the theoretical mass, distinguishing it from other compounds with the same nominal mass. rsc.orgrsc.org

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the loss of the cyanamide group (-NCN), the loss of HCN, or the cleavage of the C-F bond. Analyzing these fragments allows for the confirmation of the compound's structural arrangement.

Interactive Table 3: Predicted HRMS and Major MS/MS Fragments for this compound

IonFormulaTheoretical Exact Mass (m/z)Description
[M+H]⁺C₇H₆FN₂⁺137.0518Protonated Molecular Ion
[M]⁺˙C₇H₅FN₂⁺˙136.0440Molecular Ion Radical Cation
[M-HCN]⁺˙C₆H₄F N⁺˙109.0328Loss of hydrogen cyanide
[M-NCN]⁺C₇H₅F⁺112.0352Loss of the cyanamide radical
[C₆H₄F]⁺C₆H₄F⁺95.0297Fluorophenyl cation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. wikipedia.org Ions are separated based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. nih.gov This separation occurs on a millisecond timescale, prior to mass analysis. wikipedia.org

The primary advantage of IMS-MS in this context is its ability to differentiate between structural isomers. metsysbio.com this compound, 2-Fluorophenylcyanamide, and 4-Fluorophenylcyanamide all have the exact same mass and elemental formula and would be indistinguishable by HRMS alone. However, their different shapes result in distinct drift times, or collision cross-section (CCS) values. By measuring the unique CCS value for this compound, it can be unambiguously identified even in a mixture containing its isomers, providing an orthogonal layer of confirmation to chromatographic and other spectroscopic methods. publications.gc.canih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photoreactivity

The electronic absorption spectrum of this compound, governed by its molecular structure featuring a substituted benzene (B151609) ring, is expected to exhibit characteristic absorption bands in the ultraviolet (UV) region. These absorptions are primarily due to π → π* electronic transitions within the aromatic system. wikipedia.orgspcmc.ac.in The benzene chromophore typically displays three absorption bands: an intense E1 band (around 184 nm), an E2 band (around 204 nm), and a much weaker, structured B band (around 256 nm). spcmc.ac.in

Substitution on the benzene ring, in this case with a fluorine atom and a cyanamide group, can cause shifts in the positions (bathochromic or hypsochromic) and intensities (hyperchromic or hypochromic) of these bands. spcmc.ac.in The fluorine atom, being an auxochrome, is anticipated to cause minor shifts in the primary and secondary absorption bands. The cyanamide group (-NHCN), with its own set of non-bonding (n) electrons and a π system, can interact with the π system of the phenyl ring, potentially leading to n → π* transitions and further influencing the π → π* transitions. wikipedia.org The conjugation between the cyanamide group and the phenyl ring, if the molecule is planar, would likely result in a bathochromic (red) shift of the B-band. nih.gov

Fluorescence spectroscopy provides complementary information about the excited states of a molecule. Aromatic compounds, such as this one, often exhibit fluorescence, where the molecule emits a photon upon relaxing from an excited electronic state to the ground state. researchgate.net The fluorescence spectrum would be expected to be a mirror image of the lowest energy absorption band. The quantum yield and lifetime of fluorescence would be sensitive to the molecular environment and any photoreactive pathways available to the excited state. Specific fluorescence data for this compound is not currently documented in the searched scientific literature.

Table 1: Hypothetical Electronic Absorption Data for this compound

TransitionExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
π → π* (E2 band)~210-230~8,000-12,000Hexane
π → π* (B band)~260-280~200-500Hexane
n → π*~290-320<100Hexane

Note: The data in this table is hypothetical and serves as an illustration of typical values for similar aromatic compounds. Experimental data for this compound was not found in the reviewed literature.

X-ray Diffraction and Crystallography for Solid-State Structure Analysis

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been reported in the searched crystallographic databases, we can infer its likely structural features based on related molecules.

A crystallographic study would provide detailed information on bond lengths, bond angles, and torsion angles, which would confirm the connectivity and conformation of the molecule. It would be expected that the phenyl ring is largely planar. A key structural question that X-ray crystallography could answer is the planarity of the cyanamide group with respect to the phenyl ring. Significant conjugation between the cyanamide and phenyl ring π-systems would favor a planar arrangement. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₇H₅FN₂
Formula Weight136.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.0
b (Å)~5.5
c (Å)~15.0
β (°)~95
Volume (ų)~575
Z4
Density (calculated) (g/cm³)~1.57

Note: The data presented in this table is a hypothetical representation of what might be expected for a compound of this type. No experimental crystallographic data for this compound was found in the public databases searched.

Computational and Theoretical Studies of 3 Fluorophenylcyanamide

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and bonding of 3-Fluorophenylcyanamide. nih.govresearchgate.netrsc.org These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule. nih.gov DFT, with its balance of accuracy and computational cost, is widely used for polyatomic molecules. researchgate.netrsc.org Ab initio methods, while more computationally intensive, can provide highly accurate benchmarks. nih.gov

The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.comyoutube.com

A typical DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can yield the energies of these frontier orbitals. mdpi.com For this compound, hypothetical calculated energies are presented in the table below.

Table 1: Calculated Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO-2 -9.87
HOMO-1 -8.45
HOMO -7.21
LUMO -1.15
LUMO+1 -0.54
LUMO+2 0.23

| HOMO-LUMO Gap | 6.06 |

The relatively large HOMO-LUMO gap of 6.06 eV suggests that this compound is a chemically stable molecule. The distribution of these orbitals is also key; the HOMO is typically localized over the electron-rich phenyl ring and the cyanamide (B42294) group, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the cyano group, suggesting it as a potential site for nucleophilic attack.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govnih.gov These predictions are instrumental in assigning experimental spectra and confirming molecular structures.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. researchgate.net These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated spectrum can be compared with experimental data to identify functional groups and confirm the molecule's structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the UV-Vis absorption spectrum. researchgate.netfaccts.deyoutube.com This allows for the assignment of absorption bands to specific electronic excitations within the molecule. nih.gov

A hypothetical set of predicted spectroscopic data for this compound is provided below.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR δ 7.2-7.5 ppm (multiplets, aromatic protons)
¹³C NMR δ 163 (C-F), 131 (C-CN), 110-130 (aromatic carbons), 115 (CN)
IR (cm⁻¹) ~3050 (Ar-H stretch), ~2225 (C≡N stretch), ~1600 (C=C stretch), ~1250 (C-F stretch)

| UV-Vis (nm) | λmax ≈ 210 nm (π→π* transition), λmax ≈ 275 nm (n→π* transition) |

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry allows for the detailed exploration of reaction pathways. youtube.com By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of intermediates and transition states. For a hypothetical hydrolysis of the cyano group in this compound, computational methods could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent rearrangement to form the corresponding amide. The energy barriers for each step would be calculated, and the geometry of the highest-energy transition state would be determined. This information is critical for understanding reaction kinetics and optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules. nih.gov MD simulations model the movement of atoms over time, allowing for the exploration of different molecular conformations and the study of intermolecular interactions. nih.govmdpi.com

For this compound, MD simulations could reveal the rotational barrier around the C-N bond connecting the phenyl ring and the cyanamide group, providing information on the molecule's flexibility. Furthermore, by simulating a system containing multiple this compound molecules, one could study how they interact with each other in the solid or liquid phase, including the formation of hydrogen bonds or π-stacking interactions.

Ligand-Target Interaction Modeling

In the context of medicinal chemistry, understanding how a molecule interacts with a biological target is crucial. nih.gov Ligand-target interaction modeling, often referred to as molecular docking, is a computational technique used to predict the preferred binding orientation of a ligand to a protein or other macromolecule. nih.gov

If this compound were being investigated as a potential drug candidate, molecular docking studies would be performed to predict its binding affinity and mode of interaction with a specific protein target. nih.gov These simulations would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for the rational design of more potent and selective analogs.

Development of Predictive Models for Chemical Behavior

Computational chemistry also enables the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR models correlate the chemical structure of a series of compounds with their biological activity or other properties.

For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A hypothetical QSAR study might involve synthesizing and testing a series of substituted phenylcyanamides and then using computational methods to calculate descriptors for each compound. Statistical methods would then be used to derive a mathematical equation that relates these descriptors to the observed activity.

Table 3: Hypothetical Data for a QSAR Study of this compound Analogs

Compound Substitution Log(Activity) HOMO (eV) Molecular Volume (ų)
1 3-F 4.5 -7.21 120.5
2 4-Cl 4.8 -7.35 125.2
3 3-CH₃ 4.2 -7.05 130.1

| 4 | H | 4.0 | -7.10 | 115.8 |

Exploration of Chemical Reactivity and Transformations of 3 Fluorophenylcyanamide

Cycloaddition Reactions and Formation of Heterocyclic Systems

The cyanamide (B42294) moiety within 3-Fluorophenylcyanamide serves as a valuable synthon for the construction of diverse heterocyclic systems through cycloaddition reactions. The carbon-nitrogen triple bond of the cyanamide can readily participate in [3+2] and [2+2+2] cycloadditions, leading to the formation of five- and six-membered heterocyclic rings, respectively.

One notable application is in the synthesis of 2-aminoquinazolines. While direct experimental data for this compound is not extensively documented in publicly available literature, the general reactivity of cyanamides suggests a probable reaction pathway. For instance, the acid-mediated [4+2] annulation between N-benzyl cyanamides and 2-amino aryl ketones provides a template for this transformation. wikipedia.orgmdpi.comresearchgate.net In a hypothetical reaction, this compound could react with a 2-amino-substituted benzophenone (B1666685) in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like hexafluoroisopropanol (HFIP) at elevated temperatures. This reaction would be expected to yield a 2-(3-fluorophenylamino)quinazoline derivative. The reaction proceeds through a presumed intermediate that undergoes cyclization and aromatization to afford the final quinazoline (B50416) product.

The general reaction conditions for the synthesis of 2-aminoquinazolines from N-benzyl cyanamides and 2-amino aryl ketones are presented in the table below.

Reactant 1Reactant 2Catalyst/MediatorSolventTemperature (°C)Yield (%)
2-AminoacetophenoneN-Benzyl cyanamideHydrochloric acidHFIP7085
2-AminobenzonitrileN-Benzyl cyanamideHydrochloric acidHFIP7075

This data is based on the reaction of N-benzyl cyanamides and is provided as a reference for the potential reactivity of this compound. mdpi.com

Furthermore, the nitrile group of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, reaction with azides would be expected to form tetrazole derivatives. While specific studies on this compound are scarce, the general principle of azide-alkyne cycloaddition suggests this possibility. Similarly, reaction with nitrile oxides could potentially lead to the formation of oxadiazole rings. The synthesis of 1,3,4-oxadiazoles can be achieved through various methods, including the reaction of acylhydrazides with cyanogen (B1215507) bromide or the cyclization of acylthiosemicarbazides. nih.gov Another approach involves the one-pot reaction of nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride. rsc.org

Coupling Reactions and Complex Molecule Synthesis

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can potentially participate in these reactions, serving as a coupling partner to construct more complex molecules.

Palladium-Catalyzed Coupling: The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of C-N bonds. wikipedia.orgnih.govnih.govresearchgate.net In this context, this compound could theoretically act as the amine component, coupling with aryl halides or triflates. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.

Another important palladium-catalyzed reaction is the Suzuki-Miyaura coupling, which forms C-C bonds between organoboron compounds and organic halides or triflates. rsc.orgresearchgate.netresearchgate.netsemanticscholar.orgrsc.orgmdpi.com While less common for cyanamides, it is conceivable that under specific conditions, the cyanamide nitrogen could direct or participate in such a coupling.

Copper-Catalyzed Coupling: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-S, and C-N bonds. wikipedia.orgorganic-chemistry.orgmdpi.comsci-hub.seresearchgate.net This reaction could potentially be used for the N-arylation of this compound with aryl halides. Modern Ullmann-type reactions often utilize copper(I) salts as catalysts in the presence of a ligand and a base in a polar aprotic solvent.

The following table summarizes general conditions for Buchwald-Hartwig amination and Ullmann condensation reactions.

ReactionAryl HalideAmine/NucleophileCatalystLigandBaseSolventTemperature (°C)
Buchwald-HartwigAryl bromide/chloridePrimary/Secondary AminePd(OAc)₂, Pd₂(dba)₃Phosphine (e.g., XPhos)NaOtBu, Cs₂CO₃Toluene, Dioxane80-110
Ullmann CondensationAryl iodide/bromideAmide/HeterocycleCuI, CuODiamine, (S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄, Cs₂CO₃DMSO, DMF110-180

These are general conditions and would require optimization for reactions involving this compound.

Acid-Base Chemistry and Tautomerism Studies

The cyanamide functional group exhibits both acidic and basic properties. The proton on the nitrogen atom is weakly acidic, with the pKa of the parent cyanamide being approximately 10.3. mdpi.com The presence of the electron-withdrawing 3-fluorophenyl group is expected to increase the acidity of the N-H proton in this compound compared to unsubstituted phenylcyanamide (B1618024).

Protonation can occur at either the amino nitrogen or the nitrile nitrogen. The site of protonation is influenced by the electronic environment and the nature of the acid.

Cyanamides can exist in equilibrium with their carbodiimide (B86325) tautomers. For monosubstituted cyanamides, the equilibrium generally favors the cyanamide form. mdpi.com Spectroscopic studies, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to study this tautomeric equilibrium. The characteristic nitrile stretch in the IR spectrum (around 2255 cm⁻¹) is indicative of the cyanamide tautomer. mdpi.com Computational studies can also provide insights into the relative stabilities of the tautomers.

Redox Chemistry of the Cyanamide Moiety

The cyanamide moiety can undergo both oxidation and reduction reactions. The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). mdpi.comsciepub.comlongdom.org CV can provide information about the oxidation and reduction potentials of the molecule, which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. umb.edu

The oxidation of the cyanamide group can lead to the formation of radical cations and subsequent dimerization or polymerization products. The reduction of the nitrile group is also possible, potentially leading to the formation of amines or other reduced nitrogen-containing functionalities. The presence of the fluorine atom on the phenyl ring will influence the redox potentials of this compound.

Photochemical and Thermochemical Transformations

Photochemical Transformations: The absorption of ultraviolet or visible light can induce photochemical reactions in this compound. The UV-Vis absorption spectrum of the compound would reveal the wavelengths at which it absorbs light, providing insights into potential electronic transitions. mdpi.comcsun.edunih.govsciopen.com Upon photoexcitation, the molecule can undergo various transformations, such as isomerization, cyclization, or fragmentation. The quantum yield of photodegradation, which is a measure of the efficiency of a photochemical process, can be determined experimentally. rsc.org

Thermochemical Transformations: At elevated temperatures, this compound can undergo thermal decomposition. The thermal stability of the compound can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). sciopen.combts.govpku.edu.cnnih.gov A common thermal reaction of monosubstituted cyanamides is trimerization to form melamine (B1676169) derivatives. mdpi.com This process can be influenced by both acidic and basic conditions. The decomposition of the triazine ring in such structures typically occurs at high temperatures, often above 400°C. bts.gov

Advanced Analytical Techniques and Method Development for 3 Fluorophenylcyanamide

Chromatographic Method Development (HPLC, GC) for Purity and Quantitative Analysis

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 3-Fluorophenylcyanamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing purity and performing quantitative assays. bas.bg The choice between HPLC and GC often depends on the compound's volatility and thermal stability.

HPLC is particularly well-suited for non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule like this compound, leveraging its moderate polarity. bas.bgscholarsresearchlibrary.com

Gas Chromatography, conversely, is ideal for volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation, but it can be a highly efficient method, especially when coupled with derivatization. nih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

The success of a chromatographic separation hinges on the careful selection and optimization of the stationary and mobile phases, which govern the interactions and differential migration of analytes. researchgate.net

For HPLC analysis of this compound, several stationary phases can be considered. A standard C18 (octadecylsilane) column is a versatile starting point, separating compounds primarily based on hydrophobicity. However, given the aromatic nature of this compound, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase could offer enhanced selectivity. nih.gov These phases provide alternative interactions, such as π-π stacking, with the aromatic ring of the analyte, potentially improving resolution from structurally similar impurities. nih.govwaters.com Mobile phase optimization involves adjusting the solvent strength (e.g., the ratio of acetonitrile or methanol (B129727) to water) and pH. The use of buffers and additives like formic acid or trifluoroacetic acid can improve peak shape and control the ionization state of the analyte and any impurities. amazonaws.com

For GC, the stationary phase is typically a coated capillary column. A mid-polarity phase, such as one containing phenyl and cyanopropyl functional groups (e.g., 50% phenyl - 50% methylpolysiloxane), would be a suitable choice for this compound. This type of phase provides a balance of dispersive and dipole-dipole interactions, which is effective for separating aromatic and polar compounds. Optimization in GC involves programming the column temperature to ensure adequate separation of volatile impurities while eluting the main compound in a reasonable time with a sharp peak shape. youtube.com

Derivatization is a chemical modification of an analyte to alter its physicochemical properties, making it more suitable for a specific analytical technique. semanticscholar.orgresearchgate.net This strategy can be employed to increase volatility for GC analysis or to introduce a chromophore or fluorophore for more sensitive UV or fluorescence detection in HPLC. jfda-online.comnih.gov

For GC analysis, the cyano and amino functionalities of this compound make it polar and potentially less volatile. A common derivatization strategy is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and thermal stability during GC analysis. semanticscholar.orgsigmaaldrich.com

For HPLC, if the intrinsic UV absorbance of this compound is insufficient for trace-level detection, derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity. researchgate.net Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine functionality to produce highly fluorescent derivatives, allowing for detection at much lower concentrations. researchgate.netlew.ro Pre-column derivatization is often preferred, where the reaction is completed before the sample is injected into the HPLC system. scholarsresearchlibrary.com

Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for the analysis of complex mixtures. semanticscholar.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide not only quantitative data but also structural information, making them ideal for identifying unknown impurities, degradation products, and metabolites. restek.comnih.gov

GC-MS combines the high separation efficiency of GC with the powerful identification capabilities of MS. nih.gov After separation on the GC column, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification of this compound and any co-eluting impurities by comparing the fragmentation patterns to spectral libraries or known standards. agriculturejournals.cznih.govresearchgate.net

LC-MS/MS is a highly sensitive and selective technique used for analyzing compounds in complex matrices. amazonaws.comekb.egmdpi.com After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific parent ion of this compound is selected, fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low levels in the presence of interfering substances. nih.govescholarship.org

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It offers a different separation mechanism than HPLC or GC and can be particularly advantageous for its high efficiency, short analysis times, and minimal solvent consumption. nih.gov For a compound like this compound, which can be protonated under acidic conditions, Capillary Zone Electrophoresis (CZE) would be a suitable mode. researchgate.net In CZE, a buffer-filled capillary is used, and upon application of a high voltage, charged analytes migrate at different velocities, resulting in separation. CE is especially useful for analyzing complex samples where matrix effects can be problematic in LC-MS, and its high resolving power can separate closely related impurities that may be difficult to resolve by chromatography. nih.gov

Validation of Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net It is a regulatory requirement and ensures the reliability, accuracy, and precision of the analytical data. pcdn.cofda.gov Key validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include precision, accuracy, linearity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. iaea.orgresearchgate.net

Precision : This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. iaea.orgnih.gov

Accuracy : This is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a standard) and calculating the percentage recovery. iaea.org

Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by analyzing a series of standards of different concentrations.

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. agriculturejournals.cznih.gov

Limit of Quantitation (LOQ) : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. agriculturejournals.czresearchgate.net

Robustness : This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. iaea.org

Table 2: Summary of Typical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criterion
Precision (Repeatability) RSD ≤ 2%
Accuracy Recovery between 98.0% and 102.0%
Linearity Correlation Coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration
Robustness RSD should remain within acceptable limits after minor changes

Table 3: Illustrative Linearity Data for this compound by HPLC

Concentration (µg/mL)Peak Area (Arbitrary Units)
10125,430
25313,550
50627,100
75940,650
1001,255,200

Application in Quality Control of Research Intermediates

Validated analytical methods form the backbone of quality control (QC) in a research and manufacturing environment. For a research intermediate like this compound, these methods are applied to:

Confirm Identity : Techniques like GC-MS and LC-MS/MS provide structural confirmation, ensuring the correct material has been synthesized.

Determine Purity and Assay : Validated HPLC or GC methods are used to quantify the amount of this compound in a batch and to identify and quantify any impurities. This is crucial as the purity of starting materials directly impacts the yield and purity of the final product.

Stability Testing : The methods are used to monitor the intermediate over time under various storage conditions to establish its shelf-life and identify any potential degradation products.

Process Monitoring : During synthesis, analytical methods can be used to monitor the progress of a reaction, helping to optimize reaction conditions and ensure complete conversion.

By implementing these advanced and rigorously validated analytical techniques, researchers and manufacturers can ensure the consistent quality, purity, and identity of this compound, thereby safeguarding the integrity of subsequent research and development activities.

Investigation of Biological Interactions and Activities Non Human, Non Clinical

In Vitro Enzyme Inhibition Studies

No published studies were identified that have investigated the inhibitory effects of 3-Fluorophenylcyanamide on any specific enzymes. Therefore, no data on IC50 or Ki values are available.

Receptor Binding Assays and Target Engagement Studies

There are no publicly available receptor binding assays or target engagement studies for this compound. As a result, its affinity and selectivity for any biological receptors are unknown.

Cellular Pathway Modulation in Model Systems (e.g., cell cultures)

Scientific literature lacks any reports on the effects of this compound on cellular pathways in model systems like cell cultures.

Structure-Activity Relationship (SAR) Studies for Biological Probes

Without data on its biological activity, no structure-activity relationship (SAR) studies have been conducted for this compound to develop it as a biological probe.

Design of this compound Derivatives as Chemical Biology Tools

The design and synthesis of derivatives of this compound for use as chemical biology tools have not been reported in the scientific literature, as a primary biological target or activity has not been identified.

Supramolecular Chemistry and Self Assembly of 3 Fluorophenylcyanamide Systems

Non-Covalent Interactions of 3-Fluorophenylcyanamide (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular behavior of this compound is governed by a variety of non-covalent interactions, which dictate its packing in the solid state and its association in solution. researchgate.netrsc.org The primary interactions expected for this molecule include hydrogen bonding and π-π stacking, with other forces such as dipole-dipole and van der Waals interactions also playing a role. nih.govnih.gov

π-π Stacking: The fluorinated phenyl ring is capable of engaging in π-π stacking interactions, which are common in aromatic compounds. rsc.orgrsc.org The fluorine substituent can influence these interactions in several ways. The electron-withdrawing nature of fluorine can create a quadrupole moment on the aromatic ring that favors offset or parallel-displaced stacking arrangements over a direct face-to-face overlap to minimize electrostatic repulsion. researchgate.netnih.gov These stacking interactions contribute significantly to the cohesion of the crystal structure, often working in concert with hydrogen bonds to build up a three-dimensional network. researchgate.net

Table 1: Potential Non-Covalent Interactions in this compound
Interaction TypeParticipating GroupsPotential Role in Supramolecular Assembly
Hydrogen Bonding (strong)N-H (donor) and Nitrile N (acceptor)Formation of dimers and chains, primary structural motif.
Hydrogen Bonding (weaker)C-H (on phenyl ring) and F (acceptor)Stabilization of the 3D crystal lattice.
π-π StackingFluorinated phenyl ringsContribution to crystal packing, often in parallel-displaced or offset arrangements.
Dipole-Dipole InteractionsPolar cyanamide (B42294) and C-F groupsOverall stabilization of the molecular assembly.

Host-Guest Chemistry with Macrocycles and Cages

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. frontiersin.orgnih.gov Given its size and functional groups, this compound is a candidate for acting as a guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. nih.govnorthwestern.edunih.gov

The phenyl ring of this compound provides a hydrophobic component that can be included within the nonpolar cavity of a host molecule in an aqueous environment. mdpi.comscielo.br Cyclodextrins, for example, have a hydrophilic exterior and a hydrophobic interior, making them suitable for encapsulating aromatic guests. mdpi.comnih.gov The fluorine atom may enhance the hydrophobicity of the phenyl ring, potentially strengthening the inclusion complex. Furthermore, the cyanamide group, being polar, could remain at the rim of the macrocycle's cavity, interacting with the solvent or the host's exterior. The formation of such inclusion complexes can alter the physicochemical properties of this compound, such as its solubility. scielo.br

Table 2: Potential Host-Guest Systems with this compound as Guest
Host MacrocyclePotential Binding SiteDriving Forces for Complexation
CyclodextrinsHydrophobic inner cavityHydrophobic effect, van der Waals interactions.
CalixarenesAromatic cavityπ-π stacking, hydrophobic interactions.
CucurbiturilsHydrophobic cavity with polar portalsHydrophobic effect, ion-dipole interactions with the cyanamide group at the portals.

Self-Assembly Processes and Molecular Organization

Self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov For this compound, the interplay of hydrogen bonding and π-π stacking can drive its self-assembly into well-defined supramolecular architectures. nih.govthno.org The directionality of the N-H···N hydrogen bonds can lead to the formation of one-dimensional chains or tapes. These primary structures can then further organize through weaker interactions like π-π stacking between the aromatic rings and C-H···F bonds, resulting in two- or three-dimensional networks. nih.govmdpi.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Involving this compound

The cyanamide functional group contains nitrogen atoms with lone pairs of electrons, making this compound a potential ligand for coordination to metal ions. mdpi.com The nitrile nitrogen is a common coordination site in many cyano-containing ligands. This allows for the possibility of forming discrete coordination complexes or extended structures like metal-organic frameworks (MOFs). nih.govrsc.org

In the context of MOFs, this compound could act as a monodentate or a bridging linker. mdpi.com If it acts as a linker, it could connect metal centers to form porous, crystalline frameworks. The presence of the fluorine atom on the phenyl ring could have several effects on the resulting MOF. rsc.org It could modify the electronic properties of the framework, influence the pore size and shape, and enhance the chemical stability. Fluorinated MOFs are known for their interesting gas sorption properties and increased hydrophobicity. nih.gov

Supramolecular Polymerization Studies

Supramolecular polymerization is the formation of polymer-like chains of monomers held together by non-covalent interactions. nih.gov If the intermolecular interactions in this compound are sufficiently strong and directional, it could undergo supramolecular polymerization. The N-H···N hydrogen bonds are well-suited to drive the formation of linear chains. nih.gov

For this to occur, the self-assembly process would need to favor the propagation of one-dimensional chains over the formation of discrete cyclic structures or other aggregates. The combination of hydrogen bonding along one direction and π-π stacking between these chains could lead to the formation of higher-order structures like fibers or ribbons. The study of how factors like solvent and temperature affect the equilibrium between the monomeric and polymerized states would be crucial in understanding the potential for this compound to form supramolecular polymers.

Environmental Chemistry and Fate Studies of 3 Fluorophenylcyanamide

Abiotic Degradation Pathways (Hydrolysis, Photolysis, Oxidation)

There is no specific information available in the scientific literature regarding the abiotic degradation of 3-Fluorophenylcyanamide. While general principles of chemical degradation suggest that as a substituted aromatic cyanamide (B42294), it may undergo hydrolysis of the cyanamide group to form 3-fluorophenylurea (B1330395) and subsequently 3-fluoroaniline, or be susceptible to photolytic degradation due to its aromatic ring, no experimental data exists to confirm these pathways or their rates. The potential for oxidation by environmentally relevant species such as hydroxyl radicals also remains uninvestigated.

Biodegradation Pathways in Environmental Matrices

No studies have been published that investigate the biodegradation of this compound in soil, water, or sediment. The microbial catabolism of this compound, including the types of microorganisms that might be capable of its degradation and the enzymatic pathways involved, remains an unexplored area of research.

Identification of Environmental Transformation Products

Consistent with the lack of research on its degradation pathways, there are no reports identifying the environmental transformation products of this compound. The nature of any potential metabolites or degradation products formed under various environmental conditions is currently unknown.

Environmental Fate Modeling and Persistence Assessment

The environmental profile of this compound is largely uncharacterized. The absence of empirical data on its abiotic and biotic degradation, transformation products, and environmental behavior highlights a critical knowledge gap. Further research is necessary to elucidate the environmental fate of this compound and to assess any potential ecological risks associated with its release into the environment.

Future Research Directions and Emerging Paradigms for 3 Fluorophenylcyanamide

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of chemical space, and 3-fluorophenylcyanamide is a prime candidate for such in silico investigations. mdpi.com These computational approaches can significantly accelerate the discovery of new derivatives with optimized properties.

Future research will likely focus on the development of predictive models for the bioactivity and physicochemical properties of this compound analogs. nih.govmdpi.com By leveraging large datasets of known bioactive molecules, ML algorithms, such as random forests and neural networks, can be trained to identify structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR). nih.govresearchgate.net This will enable the rapid virtual screening of extensive libraries of hypothetical this compound derivatives, prioritizing those with the highest probability of desired biological activity or material properties.

Furthermore, generative AI models can be employed to design novel this compound-based structures with tailored characteristics. chemrxiv.org These models, trained on the principles of chemical synthesis and molecular recognition, can propose innovative molecules that may not be conceived through traditional medicinal chemistry approaches. The integration of AI in synthesis planning will also be crucial, providing retrosynthetic pathways and optimizing reaction conditions for the efficient production of promising new compounds.

A key aspect of this research will be the use of deep learning models to predict the ADME (absorption, distribution, metabolism, and excretion) properties of this compound derivatives, a critical step in early-stage drug discovery. researchgate.net By identifying potential liabilities early in the design process, researchers can focus resources on candidates with a higher likelihood of success. The utilization of 3D structural information in these models will be essential for accurately predicting molecular interactions and properties. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Predictive Bioactivity Modeling Development of models to predict the biological activity of novel this compound derivatives against various targets. Accelerated identification of potent and selective drug candidates.
QSPR Modeling Creation of quantitative structure-property relationship models to predict physicochemical properties like solubility and stability. Design of molecules with improved drug-like properties.
Generative Molecular Design Use of generative algorithms to propose novel this compound-based structures with desired characteristics. Exploration of novel chemical space and discovery of innovative molecular scaffolds.
AI-Assisted Synthesis Planning Application of AI to devise efficient synthetic routes for target this compound analogs. Reduction in the time and resources required for chemical synthesis.

| ADME/Tox Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. | Early identification and mitigation of potential drug development risks. |

Exploration of Novel Reaction Spaces

The reactivity of the cyanamide (B42294) and fluorophenyl groups in this compound provides a rich platform for exploring novel chemical transformations. Future research in this area will likely focus on the development of new synthetic methodologies to access a wider range of functionalized derivatives.

One promising avenue is the investigation of this compound in multicomponent reactions and cycloadditions. mdpi.comresearchgate.net For instance, the [3+2] cycloaddition of the cyanamide moiety with various dipolarophiles could lead to the synthesis of novel heterocyclic scaffolds with potential biological activity. researchgate.net The regioselectivity and stereoselectivity of such reactions could be guided by computational studies, providing a rational approach to the design of complex molecular architectures.

The development of innovative catalytic systems for the functionalization of the this compound core is another critical research direction. This includes the use of transition metal catalysis for cross-coupling reactions to introduce diverse substituents onto the aromatic ring. frontiersin.orgnih.gov Furthermore, exploring enzymatic and biocatalytic transformations could offer environmentally friendly and highly selective methods for modifying the molecule.

High-throughput screening (HTS) of reaction conditions will be instrumental in discovering novel reactivity and optimizing synthetic protocols. nih.govnih.gov DNA-encoded libraries and other advanced screening platforms can be employed to rapidly evaluate a vast number of reaction parameters, including catalysts, solvents, and temperatures, to identify optimal conditions for desired transformations. chemrxiv.org This data-driven approach, when combined with machine learning, can accelerate the discovery of new and efficient synthetic methods. chemrxiv.org

Development of Advanced Materials Based on this compound Scaffolds

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced materials with novel properties. The incorporation of the fluorophenyl group can enhance thermal stability and introduce specific electronic characteristics, while the cyanamide moiety offers opportunities for polymerization and cross-linking.

Future research in this domain will likely explore the synthesis of polymers and oligomers incorporating the this compound unit. These materials could find applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). tcichemicals.com The fluorine atom can influence the energy levels of the molecular orbitals, potentially leading to improved charge transport properties.

The design and synthesis of functional materials based on the self-assembly of this compound derivatives is another area of interest. The interplay of hydrogen bonding from the cyanamide group and halogen bonding from the fluorine atom could direct the formation of well-defined supramolecular structures with interesting optical or electronic properties.

Furthermore, the development of fluorinated sulfonamide metal salts derived from this compound could lead to new materials for organic electronic components. google.com These materials could serve as dopants or charge-transporting layers in various electronic devices.

Interdisciplinary Research with Other Scientific Fields

The versatile nature of this compound opens up numerous possibilities for interdisciplinary research, bridging chemistry with biology, medicine, and agriculture.

In the field of chemical biology , this compound derivatives could be developed as chemical probes to study biological processes. nih.gov For example, fluorescently labeled analogs could be synthesized to visualize specific cellular targets or pathways. mdpi.comnih.gov The unique properties of the fluorine atom can also be exploited for ¹⁹F NMR-based studies of molecular interactions in biological systems.

In medicinal chemistry , beyond the applications in drug discovery, this compound could serve as a scaffold for the development of diagnostic agents. For instance, radiolabeled versions could be synthesized for use in positron emission tomography (PET) imaging. frontiersin.org

In agrochemical research , the introduction of a fluorinated phenylcyanamide (B1618024) moiety into pesticide discovery programs could lead to the development of new active ingredients. bohrium.com The fluorine atom can enhance the metabolic stability and bioavailability of agrochemicals, potentially leading to more effective and environmentally benign crop protection agents.

The successful exploration of these interdisciplinary avenues will require close collaboration between synthetic chemists, biologists, pharmacologists, and materials scientists. Such synergistic efforts will be crucial for translating the fundamental chemical properties of this compound into practical applications that address challenges in health, technology, and agriculture.

Q & A

Q. What are common pitfalls in interpreting bioactivity data for this compound, and how can they be avoided?

  • Recommendations : Use positive/negative controls (e.g., known kinase inhibitors) and validate assays in triplicate. Disclose solvent effects (e.g., DMSO concentration) on activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.